1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O4 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The scientific research applications of 1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide primarily focus on its synthesis and potential biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their antimicrobial properties. For instance, a study by Bektaş et al. (2010) demonstrates the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives from various ester ethoxycarbonylhydrazones with several primary amines. These compounds, including those structurally related to the specified triazole derivative, displayed significant antimicrobial activities against a range of test microorganisms, suggesting their potential application in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Biological Activity and Synthesis of Triazolopyrimidines
Furthermore, the synthesis and evaluation of biological activities of triazolopyrimidines, closely related to the triazole carboxamide , have been explored. Gilava et al. (2020) achieved potent synthesis of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives. These compounds were characterized and evaluated for antimicrobial and antioxidant activities, highlighting the diverse biological potential of the triazole and triazolopyrimidine derivatives (Gilava, V. P., Patel, P., Ram, H., & Chauhan, J. H., 2020).
Molecular and Spectroscopic Analysis
Another aspect of research focuses on the molecular and electronic properties of triazole derivatives. Beytur and Avinca (2021) conducted a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, deriving from reactions similar to those involving the specified compound. They provided insights into the electronic, nonlinear optical properties, and molecular electrostatic potentials, demonstrating the compounds' potential applications in various fields, including material science and drug design (Beytur, M., & Avinca, I., 2021).
Antioxidant and Enzyme Inhibition Properties
Research also extends to the synthesis of novel heterocyclic compounds derived from triazole carboxamide precursors for the investigation of their biological activities, such as enzyme inhibition. Bekircan et al. (2015) synthesized derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating significant lipase and α-glucosidase inhibition. This research underlines the potential of such compounds in developing treatments for conditions associated with enzyme dysregulation (Bekircan, O., Ülker, S., & Menteşe, E., 2015).
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-15-7-6-13(26-2)10-17(15)28-4)22-23-24(11)12-5-8-16(27-3)14(20)9-12/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBRPSGSJBPFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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